molecular formula C11H8BrClN2 B13135785 4-(Bromomethyl)-2-chloro-3,4'-bipyridine

4-(Bromomethyl)-2-chloro-3,4'-bipyridine

Cat. No.: B13135785
M. Wt: 283.55 g/mol
InChI Key: HLUQDJOJHSQXTJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with bromomethyl and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-3,4’-bipyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-chloro-3,4’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloro-3,4’-bipyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives.

    Oxidation: Products include the corresponding aldehyde or carboxylic acid.

    Reduction: The major product is the dechlorinated bipyridine.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-3,4’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-3,4’-bipyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-chloro-3,4’-bipyridine is unique due to its bipyridine core, which imparts distinct electronic properties. The presence of both bromomethyl and chloro substituents allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Conclusion

4-(Bromomethyl)-2-chloro-3,4’-bipyridine is a valuable compound in organic chemistry with a wide range of applications. Its unique structure and reactivity make it a useful building block for the synthesis of complex molecules in medicinal chemistry, materials science, and chemical biology.

Properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-3-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8BrClN2/c12-7-9-3-6-15-11(13)10(9)8-1-4-14-5-2-8/h1-6H,7H2

InChI Key

HLUQDJOJHSQXTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=CN=C2Cl)CBr

Origin of Product

United States

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